molecular formula C35H54O13 B1582069 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 2446-63-1

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No. B1582069
CAS RN: 2446-63-1
M. Wt: 682.8 g/mol
InChI Key: OQZGLOBKVNEEPK-HYYJYYHTSA-N
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Description

Glucodigifucoside is a natural product found in Digitalis lanata and Digitalis cariensis with data available.

Scientific Research Applications

Crystallography and Molecular Structure

The compound has been studied in the context of crystallography and molecular structure. Research by Zhang et al. (2012) explored its structure as isolated from the roots of Periploca sepium Bunge, a Chinese traditional herbal medicine, revealing its conformation and molecular interactions within crystals (Yu-wei Zhang et al., 2012). Similarly, Ketuly et al. (2010) and Zhou et al. (2015) also investigated the crystal structures of related compounds, providing insights into their molecular configurations and potential interactions (K. A. Ketuly et al., 2010); (Sheng-Bin Zhou et al., 2015).

Inhibitors of Androgen Biosynthesis

Djigoué et al. (2012) discussed the use of androsterone derivatives of the compound as inhibitors of androgen biosynthesis. The study detailed the stereochemistry of the compound and its implications in androgen biosynthesis (G. Djigoué et al., 2012).

Antimicrobial and Antitumor Activities

Research conducted by Shaheen et al. (2014) synthesized derivatives of the compound and evaluated their antimicrobial and antitumor activities. This study highlights the potential therapeutic applications of the compound in addressing infectious diseases and cancer (F. Shaheen et al., 2014).

Liver X Receptor Agonists

A study by Ching (2013) synthesized liver X receptor agonists from a related compound, demonstrating its utility in the regulation of cholesterol metabolism and potential applications in treating cardiovascular diseases (S. Ching, 2013).

Synthesis of Novel Antioxidant Agents

Manfredini et al. (2000) explored the synthesis of novel antioxidant agents by combining molecular structures related to this compound. Their work underscores the potential of such compounds in developing new therapeutic agents for diseases involving free radical damage (S. Manfredini et al., 2000).

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,23+,25+,26-,27-,28+,29-,30?,31?,32-,33-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGLOBKVNEEPK-HYYJYYHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C([C@H]([C@@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947335
Record name 3-[(6-Deoxy-4-O-hexopyranosylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucodigifucoside

CAS RN

2446-63-1
Record name Glucodigifucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(6-Deoxy-4-O-hexopyranosylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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